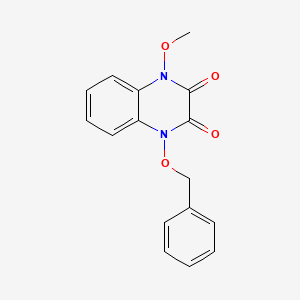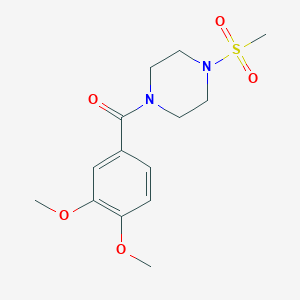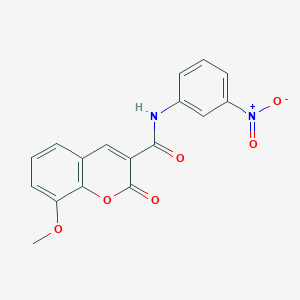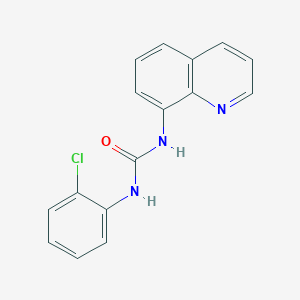
4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide and related derivatives involves condensation reactions between benzenesulfonylhydrazine and appropriate aldehydes. These processes yield compounds crystallizing in specific solvents, characterized through spectroscopic techniques such as FTIR, NMR (1H, 13C), and sometimes mass spectrometry for structural confirmation (Hussain et al., 2017), (Wu, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction methods, revealing the spatial arrangements and confirming the E-configuration around the C=N bond. The dihedral angles between benzene rings and the presence of hydrogen bonds and π-π interactions contribute to the stability and crystalline structure of these compounds (Salian, Foro, & Gowda, 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions based on their functional groups, leading to the formation of different derivatives with potential applications. The presence of the benzenesulfonohydrazide moiety allows for further functionalization and the synthesis of complexes with metals or other organic compounds, which can be used in sensor development and other applications (Hussain et al., 2020).
Applications De Recherche Scientifique
Crystal Structure and Hirshfeld Surface Analysis
Research has been conducted to understand the crystal structure and Hirshfeld surface analysis of compounds similar to 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide. Studies have explored the effects of substituents on structural parameters and supramolecular features, revealing insights into intermolecular interactions and contributions to the Hirshfeld surface from various atom-atom contacts. For example, Salian, Foro, and Gowda (2018) investigated the crystal structures of p-substituted compounds, highlighting differences in Hirshfeld surface contributions between 4-chloro and 4-nitro-substituted compounds (Salian, Foro, & Gowda, 2018).
Medicinal Applications
Although direct medicinal applications of 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide are not explicitly documented in the searched papers, related compounds have been studied for their potential medicinal properties. For instance, derivatives have been investigated for their anti-ulcer activity and as carbonic anhydrase inhibitors, suggesting a potential for similar compounds to have therapeutic uses. Gwaram et al. (2012) synthesized a Schiff base closely related to the compound and demonstrated its significant anti-ulcer activity in rats, indicating potential medicinal applications for structurally similar compounds (Gwaram et al., 2012).
Sensor Development
Another significant application of compounds akin to 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide is in sensor development, particularly for detecting environmental pollutants or specific ions. Hussain et al. (2020) prepared a novel derivative and demonstrated its application as a sensor for chromium ion detection in environmental samples. This study showcases the potential utility of similar compounds in environmental monitoring and pollution control (Hussain et al., 2020).
Propriétés
IUPAC Name |
4-chloro-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-11-22-16-6-4-3-5-13(16)12-18-19-23(20,21)15-9-7-14(17)8-10-15/h3-10,12,19H,2,11H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNSGNNHYVSCA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-(2-propoxyphenyl)methylidene]benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)
![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)